molecular formula C16H15Cl2NO2 B3037204 3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 477320-60-8

3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No. B3037204
CAS RN: 477320-60-8
M. Wt: 324.2 g/mol
InChI Key: HZWKVSXNWVZPGW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone, commonly referred to as Compound A, is a synthetic compound with a wide range of applications in the scientific community. It is a versatile molecule that has been used in a variety of research projects, including in the fields of biochemistry, physiology, and pharmacology. Compound A can be synthesized in the laboratory through a number of different methods, including the Wittig reaction and the Claisen-Schmidt condensation. In

Scientific Research Applications

Corrosion Inhibition

3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone derivatives have been explored for their corrosion inhibition properties. Specifically, compounds like Cl-4-PQPP, a propanone derivative, have demonstrated effectiveness in reducing the corrosion rate of mild steel in hydrochloric acid environments. These inhibitors exhibit a mixed-type inhibitive action, slowing down both anodic and cathodic corrosion reactions. Their adsorption on the steel surface forms a protective layer, reducing exposure to acidic ions. This application highlights the potential of these compounds in industrial corrosion prevention (Olasunkanmi & Ebenso, 2019).

Enolization Studies

Studies have been conducted on the enolization process of propanone derivatives like 1-p-chlorophenyl-1-hydroxy-2-propanone. Enolization is a chemical process that is significant in various organic reactions and can affect the stability and reactivity of compounds. Understanding this process in propanone derivatives can provide insights into their chemical behavior and potential applications in different synthetic pathways (Warren et al., 1971).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical studies have been applied to derivatives of 3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone. These studies help in understanding the molecular structure, electronic properties, and potential interactions with biological molecules. Such insights are crucial for exploring the biological applications of these compounds, including their potential as therapeutic agents or in material science (Viji et al., 2020).

properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-21-16-7-6-13(18)10-14(16)19-9-8-15(20)11-2-4-12(17)5-3-11/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWKVSXNWVZPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165311
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone

CAS RN

477320-60-8
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477320-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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